molecular formula C10H11NO3 B181298 Methyl N-acetylanthranilate CAS No. 2719-08-6

Methyl N-acetylanthranilate

Cat. No. B181298
CAS RN: 2719-08-6
M. Wt: 193.2 g/mol
InChI Key: UYQKZKVNYKOXHG-UHFFFAOYSA-N
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Description

Methyl N-acetylanthranilate is a compound with the empirical formula C10H11NO3 and a molecular weight of 193.20 . It is also known by the synonym Acetyl methyl anthranilate . It is often used in the food and fragrance industry due to its fruity and floral organoleptic properties .


Synthesis Analysis

Methyl N-acetylanthranilate can be synthesized using metabolically engineered strains of Escherichia coli . The process involves the use of NMT encoding N-methyltransferase from Ruta graveolens, AMAT encoding anthraniloyl-coenzyme A (CoA):methanol acyltransferase from Vitis labrusca, and pqsA encoding anthranilate coenzyme A ligase from Pseudomonas aeruginosa .


Molecular Structure Analysis

The InChI key for Methyl N-acetylanthranilate is UYQKZKVNYKOXHG-UHFFFAOYSA-N . This key can be used to generate the 3D structure of the molecule.


Physical And Chemical Properties Analysis

Methyl N-acetylanthranilate is a solid at 20 degrees Celsius . .

Scientific Research Applications

Chemical Reactions and Synthesis

Methyl N-acetylanthranilate has been studied in various chemical reactions and synthesis processes. For instance, its role in the base-catalyzed hydrolysis of phenyl-N-acetylanthranilate to N-acetyl anthranilie acid through the intermediacy of 2-methyl-3,1-benzoxazin-4-one has been explored (Cremin & Hegarty, 1977). Additionally, it has been utilized in the synthesis of quinazolinone atropisomeric phosphine ligands, demonstrating its versatility in organic synthesis (Dai, Wong, & Virgil, 1998).

Agricultural Applications

Methyl N-acetylanthranilate also finds application in agriculture. It has been used as a key synthetic intermediate in the development of novel herbicides, such as KIH-6127, showcasing its potential in creating effective agricultural chemicals (Tamaru & Saito, 1996).

Biochemistry and Metabolism

In the field of biochemistry, studies have investigated the metabolism of N-acetylanthranilic acid in various organisms. For example, research on Aerobacter aerogenes highlighted the enzyme anthranilate N-acetlytransferase, which is responsible for the formation of N-acetylanthranilic acid, a related compound (Paul & Ratledge, 1973).

Material Science and Chemistry

The compound's relevance extends to material science and chemistry, where it's involved in solid-state reactions. Kinetic studies of hydrolysis and deuteriolysis of related compounds, leading to the formation of N-acetylanthranilic acid, have been conducted to understand reaction mechanisms in the solid phase (Vicens, Decoret, Royer, & Etter, 1985).

Safety Assessment

Moreover, safety assessments have been conducted on Methyl N-acetylanthranilate, particularly in the context of its use as a fragrance ingredient, ensuring its safe application in various products (Api et al., 2017).

properties

IUPAC Name

methyl 2-acetamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-6-4-3-5-8(9)10(13)14-2/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQKZKVNYKOXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051948
Record name Methyl 2-(acetylamino)benzoate
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to light yellow crystals; Fruity grape aroma
Record name Methyl N-acetylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1541/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Methyl N-acetylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1541/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl N-acetylanthranilate

CAS RN

2719-08-6
Record name Methyl N-acetylanthranilate
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Record name Methyl N-acetylanthranilate
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Record name Methyl N-acetylanthranilate
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Record name Benzoic acid, 2-(acetylamino)-, methyl ester
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Record name Methyl 2-(acetylamino)benzoate
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Record name Methyl 2-(acetylamino)benzoate
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Record name METHYL N-ACETYLANTHRANILATE
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Record name Methyl n-acetylanthranilate
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URL http://www.hmdb.ca/metabolites/HMDB0032388
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Synthesis routes and methods

Procedure details

A solution consisting of 20 mL of acetic anhydride in 100 mL of methylene chloride was stirred at room temperature and 20 mL of methyl anthranilate (0.113 mole) was added dropwise over 10 min. Triethylamine (20 mL, 0.14 mole) was added and the solution was stirred at room temperature for 18 hr. An additional 100 mL of methylene chloride was added followed by 20 mL of water while cooling in an ice bath. The phases were mixed and the organic layer was separated. The aqueous layer was extracted with 20 mL of methylene chloride and the combined organic layers were dried over anhydrous sodium sulfate. Evaporation of the solvent afforded 20.05 g of product as a white solid (m.p. 96°-97° C.). 1H NMR (CDCl3) δ8.66 (d, 8.0 Hz, 1H), 8.02 (dd, 8.0 Hz, 2.0 Hz, 1H), 7.53 (dt, 8.0 Hz, 2.0 Hz, 1H), 7.03 (t, 8.0 Hz, 1H), 3.98 (s, 3H, OCH3), 2.27 (s, 3H, COCH3).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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